N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines and carbonyl compounds . For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the condensation of the amino-triazoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride may have relevance in the study of Cytochrome P450 (CYP) enzymes, crucial in drug metabolism. Precise inhibitor selectivity is essential for deciphering specific CYP isoforms' involvement in metabolizing drugs. The selectivity of inhibitors like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) for CYP2A6 shows the importance of such compounds in metabolic studies and predicting drug-drug interactions (Khojasteh et al., 2011).
Novel Triazole Derivatives
Triazole derivatives, like N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, are central in developing new pharmaceuticals with various biological activities. These compounds have drawn interest due to their structural versatility and potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. The continued exploration of triazole derivatives underscores the search for new, efficient preparations considering green chemistry and the quest for novel prototypes against resistant bacteria and neglected diseases (Ferreira et al., 2013).
Scintillation Properties of Plastic Scintillators
Studies on plastic scintillators based on polymethyl methacrylate have shown that certain derivatives, potentially including N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, can significantly enhance scintillation properties without altering stability. These derivatives are used as luminescent activators or wavelength shifters, indicating their importance in developing high-performance scintillators for various applications (Salimgareeva & Kolesov, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10;;/h3-7,12H,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIUROJOKONGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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